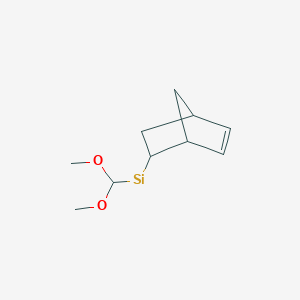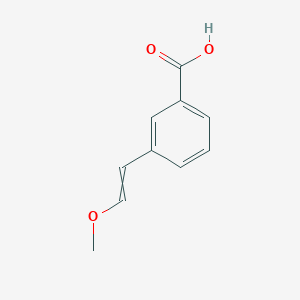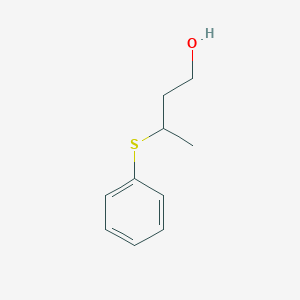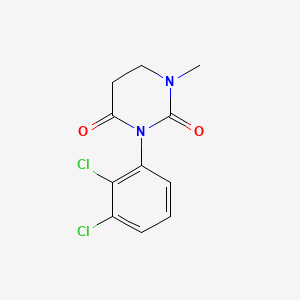
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a dihydro-3-(2,3-dichlorophenyl) and a 1-methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,3-dichlorobenzaldehyde with urea in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
Thiouracil: Used in the treatment of hyperthyroidism.
Pyrazinamide: An important first-line drug for tuberculosis treatment.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-3-(2,3-dichlorophenyl)-1-methyl- stands out due to its unique combination of structural features and potential applications. Unlike other similar compounds, it offers a distinct set of chemical and biological properties that make it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
101394-19-8 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O2 |
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-14-6-5-9(16)15(11(14)17)8-4-2-3-7(12)10(8)13/h2-4H,5-6H2,1H3 |
Clé InChI |
ANTKIBLBOREQNS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

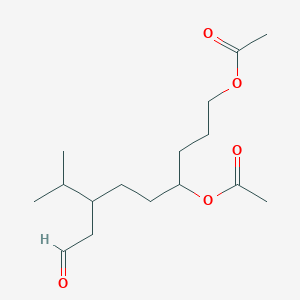
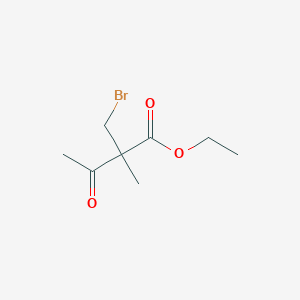
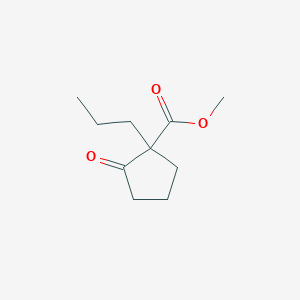
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

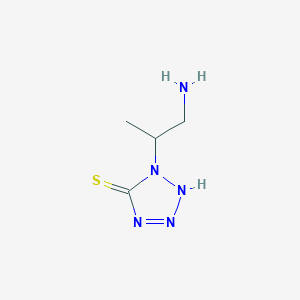

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)

